N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring a bipyridine-methyl group and a thiazolyloxy substituent.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-20(16-4-6-18(7-5-16)27-21-23-10-11-28-21)25-13-15-3-8-19(24-12-15)17-2-1-9-22-14-17/h1-12,14H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCNOFXICESRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the bipyridine and thiazole intermediates. One common approach is to first synthesize the bipyridine derivative through a series of reactions involving halogenation and coupling reactions. The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-halo ketone and a primary amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bipyridine and thiazole moieties may play a crucial role in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Key Observations :
- Core Diversity : The target compound’s benzamide core contrasts with the benzimidazole-triazole (9a–9e) or benzamide-triazole () scaffolds. Bipyridine introduces metal-binding capability, absent in triazole-based analogs .
- The nitro group in derivatives may enhance electron-withdrawing effects, unlike the target’s unmodified benzamide .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Key Observations :
- The target’s simpler thiazolyloxy group may improve aqueous solubility marginally.
- The nitro group in compounds could stabilize π-π interactions in biological targets, a feature absent in the target compound .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide is with a molecular weight of 388.4 g/mol. The compound features a bipyridine moiety, which is known for its ability to chelate metal ions, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O2S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 2034436-15-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer proliferation, such as RET kinase. This inhibition can lead to reduced tumor growth and proliferation in cancer models .
- Transporter Interaction : The compound has shown potential in modulating nucleoside transporters, which are crucial for cellular uptake of nucleosides and nucleotides. Enhanced inhibition of human concentrative nucleoside transporter 2 (hCNT2) has been observed, indicating a possible role in regulating nucleotide metabolism .
- Antimicrobial Activity : Some derivatives of thiazole-containing compounds have demonstrated antimicrobial properties against various pathogens, suggesting that N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide may also possess similar activities .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide in vitro against several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 0.31 μM against specific cancer cell lines, demonstrating potent cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Klebsiella pneumoniae | 0.030 mg/mL |
These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
